molecular formula C12H12N4O B8325405 3,4-Diamino-N-pyridin-2-yl-benzamid

3,4-Diamino-N-pyridin-2-yl-benzamid

Cat. No. B8325405
M. Wt: 228.25 g/mol
InChI Key: WURQVSJBRAAMOZ-UHFFFAOYSA-N
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Patent
US08916599B2

Procedure details

A mixture of 3,4-dinitro-N-pyridin-2-yl-benzamid (725 mg, 2.5 mmol) and SnCl2×2H2O (5.7 g, 25.2 mmol) was stirred in 20 mL ethanol under argon. After stirring for 1 h the mixture was cooled and diluted with sat. NaHCO3 (aq). The aq. phase was extracted with ethyl acetate, dried over Na2SO4 and concentrated i.vac. The residue was purified by chromatography on silica gel (eluent gradient: dichloromethane/methanol=50:1->10:1)
Name
3,4-dinitro-N-pyridin-2-yl-benzamid
Quantity
725 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:16]=[CH:17][C:18]=1[N+:19]([O-])=O)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[O:8])([O-])=O.Cl[Sn]Cl>C(O)C.C([O-])(O)=O.[Na+]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:16]=[CH:17][C:18]=1[NH2:19])[C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[O:8] |f:3.4|

Inputs

Step One
Name
3,4-dinitro-N-pyridin-2-yl-benzamid
Quantity
725 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=NC=CC=C2)C=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i.vac
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (eluent gradient: dichloromethane/methanol=50:1->10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C=C(C(=O)NC2=NC=CC=C2)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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